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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing geometry optimization of
molecular structures using the MOPAC (Molecular Orbital PACkage) software. This document
outlines the theoretical basis, practical implementation, and critical analysis of results, tailored
for professionals in computational chemistry and drug development.

Introduction to Geometry Optimization

Geometry optimization is a computational chemistry technique used to find the most stable
three-dimensional arrangement of atoms in a molecule.[1] This stable arrangement
corresponds to a minimum on the potential energy surface, where the net forces on all atoms
are zero.[1] In drug development, accurate molecular geometries are crucial for understanding
molecular properties, predicting biological activity, and performing further simulations such as
molecular docking.

MOPAC is a widely used semi-empirical quantum mechanics software package that offers a
fast and efficient way to perform geometry optimizations, particularly for large systems where
ab initio methods would be computationally expensive.[2] It utilizes various semi-empirical
Hamiltonians, such as PM7 and AM1, to approximate the Schrodinger equation, allowing for
rapid calculations of molecular properties.[2][3]

Theoretical Background
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The core of geometry optimization is to locate a stationary point on the potential energy surface
(PES) where the gradient (the first derivative of the energy with respect to all atomic
coordinates) is zero. MOPAC employs robust algorithms to achieve this, with the default and
most recommended being the Baker's Eigenvector Following (EF) method. An alternative, the
Broyden—Fletcher—Goldfarb—Shanno (BFGS) algorithm, is also available.

A true energy minimum is characterized by a zero gradient and all positive second derivatives
of the energy (a positive-definite Hessian matrix). This ensures that the found structure is
stable in all degrees of freedom. It is crucial to confirm that the optimized geometry
corresponds to a true minimum by performing a frequency calculation (using the FORCE
keyword), which should yield no imaginary frequencies.

MOPAC Input File Preparation

A MOPAC input file is a simple text file (.mop) that contains the necessary keywords, molecular
geometry, and charge/multiplicity information.

Keyword Line

The first line of the input file specifies the calculation method and other options.

Table 1: Key MOPAC Keywords for Geometry Optimization

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Keyword Description
Hamiltonian
PM7 The default and recommended semi-empirical

method in modern MOPAC versions.

AM1, PM3, MNDO

Other available semi-empirical Hamiltonians.

Optimization
EF Uses the Eigenvector Following algorithm for

geometry optimization (default).

Uses the Broyden—Fletcher—Goldfarb—Shanno
BFGS .

algorithm.

Sets the convergence criterion for the gradient
GNORM=

norm to n (e.g., GNORM=0.25).

Tightens the convergence criteria for all
PRECISE o

optimization processes by a factor of 100.

Overrides some safety checks on the initial
GEO-OK

geometry.
Other

Specifies the total charge of the molecule (e.g.,
CHARGE=

CHARGE=1 for a cation).

SINGLET, DOUBLET, TRIPLET

Specifies the spin multiplicity of the molecule.

BONDS

Requests the printing of the final bond order

matrix.

FORCE

Requests a force calculation to determine

vibrational frequencies after optimization.

Example Keyword Line:

Title and Comment Lines
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The second and third lines are for user-defined titles and comments.

Geometry Specification

The molecular geometry can be specified in several formats:

« Internal Coordinates (Z-matrix): Defines atoms in terms of bond lengths, bond angles, and
dihedral angles relative to previously defined atoms. An optimization flag (1) is used to
indicate which parameters should be optimized.

o Cartesian Coordinates: Defines each atom by its X, Y, and Z coordinates.
e Gaussian Z-matrix format: Can be used with the AIGIN keyword.

Example: Water Molecule in Internal Coordinates

Experimental Protocol: Performing a Geometry
Optimization

This protocol outlines the steps to perform a geometry optimization on a molecule using
MOPAC.

Step 1: Prepare the Input File

o Create a new text file with a .mop extension (e.g., molecule.mop).

e On the first line, enter the desired keywords. For a standard optimization, PM7 is a good
starting point.

e On the second and third lines, add a title and any comments for your reference.

o Below the comment line, specify the molecular geometry in either internal or Cartesian
coordinates.

o Ensure the charge and multiplicity are correctly specified using the CHARGE and relevant
spin multiplicity keywords if the molecule is not a neutral singlet.

Step 2: Run the MOPAC Calculation
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e Open a terminal or command prompt.
» Navigate to the directory containing your .mop file.

o Execute MOPAC by providing the input file as an argument. The exact command may vary
depending on your installation (e.g., /path/to/mopac/MOPAC2016.exe molecule.mop or
/run_mopac.sh molecule.mop).

Step 3: Analyze the Output Files

MOPAC generates several output files. The most important for geometry optimization are:

 .out file: The main output file containing detailed information about the calculation, including
the initial and final geometries, heats of formation, and convergence information.

« .arc file (Archive file): A concise summary of the calculation, including the final optimized
geometry and key energetic data. This file is often used for visualization with molecular
modeling software.

Table 2: Key Information in the MOPAC Output File (.out)
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Section

Description

Header

Displays the MOPAC version and the keywords

used.

Initial Geometry

Shows the starting geometry as read from the

input file.

SCF Calculation

Details of the self-consistent field iterations.

Geometry Optimization

A step-by-step summary of the optimization
process, showing the heat of formation and

gradient norm at each cycle.

Final Geometry

The optimized molecular geometry in both

internal and Cartesian coordinates.

Final Heat of Formation

The calculated heat of formation for the

optimized structure.

Gradient Norm

The final gradient norm, which should be close

to zero for a successful optimization.

Vibrational Frequencies

If FORCE was requested, this section lists the
calculated vibrational frequencies. Imaginary
frequencies (negative values) indicate a saddle

point, not a true minimum.

Visualization and Logical Workflows
General Geometry Optimization Workflow

The following diagram illustrates the general workflow for performing a geometry optimization

with MOPAC.
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General MOPAC Geometry Optimization Workflow

1. Prepare Input File
(.mop)

I

2. Run MOPAC Calculation

3. Analyze Output Files
(-out, .arc)

Optimization Converged?

Troubleshoot:
Check for Imaginary Frequencies - Adjust initial geometry
(if FORCE was used) - Modify keywords (e.g., PRECISE)
- Use a different optimizer (BFGS)

o Imaginary Frequencies Imaginary Frequencies Present

Successful Optimization: Sl ol o)

True Minimum Found

- Distort geometry along imaginary mode
- Re-optimize

Click to download full resolution via product page

Caption: A flowchart of the MOPAC geometry optimization process.

Input File Structure

This diagram shows the logical structure of a MOPAC input file.
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MOPAC Input File Structure

Line 1: Keywords
(e.g., PM7 CHARGE=0 SINGLET)

Line 2: Title
(User-defined)

Line 3: Comments
(User-defined)

Geometry Specification
(Internal or Cartesian Coordinates)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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